3-[1,1'-Biphenyl]-4-YL-N'-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1,1’-Biphenyl]-4-YL-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate substituted hydrazines or hydrazides with aldehydes and ketones. Common solvents used in these reactions include ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, and mixtures of ethanol and glacial acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1,1’-Biphenyl]-4-YL-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
3-[1,1’-Biphenyl]-4-YL-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Medicine: Investigated for pharmacological applications due to its potential enzyme inhibitory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-[1,1’-Biphenyl]-4-YL-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with transition metal ions. This interaction can influence various molecular targets and pathways, including enzyme inhibition and modulation of metal ion availability .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
3-[1,1’-Biphenyl]-4-YL-N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to its specific structural configuration, which includes a biphenyl group and a pyrazole ring. This configuration provides distinct chemical and physical properties, making it suitable for specialized applications in coordination chemistry and bioinorganic research .
Properties
Molecular Formula |
C31H34N4O2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-3-(4-phenylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C31H34N4O2/c1-30(2,3)24-16-20(17-25(28(24)36)31(4,5)6)19-32-35-29(37)27-18-26(33-34-27)23-14-12-22(13-15-23)21-10-8-7-9-11-21/h7-19,36H,1-6H3,(H,33,34)(H,35,37)/b32-19+ |
InChI Key |
JREMVXUAQZADLP-BIZUNTBRSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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